![molecular formula C11H15N3 B13611070 [2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
[2-(1H-indazol-1-yl)ethyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-indazol-1-yl)ethyl]dimethylamine: is a heterocyclic compound featuring an indazole ring attached to an ethyl chain, which is further bonded to a dimethylamine group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indazol-1-yl)ethyl]dimethylamine typically involves the formation of the indazole ring followed by the attachment of the ethyl and dimethylamine groups. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring.
Reduction: Reduction reactions can occur at the double bonds within the indazole ring.
Substitution: The ethyl and dimethylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced indazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(1H-indazol-1-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. Indazole derivatives are known for their anti-inflammatory, anticancer, and antibacterial properties . Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of [2-(1H-indazol-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
Imidazole: A related heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness: What sets [2-(1H-indazol-1-yl)ethyl]dimethylamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and dimethylamine groups allows for additional functionalization and enhances its solubility and reactivity .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-indazol-1-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12-14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
QRZORMSARQYGRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



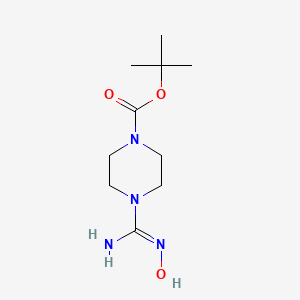

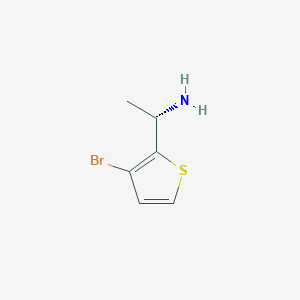
![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
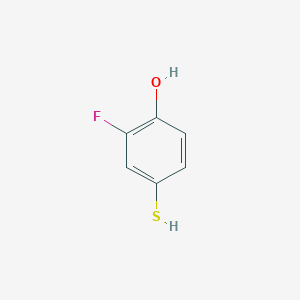
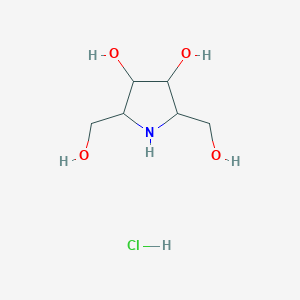
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
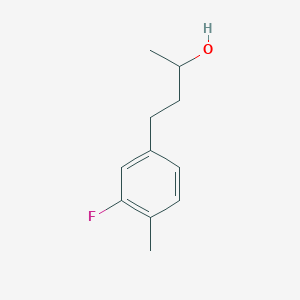
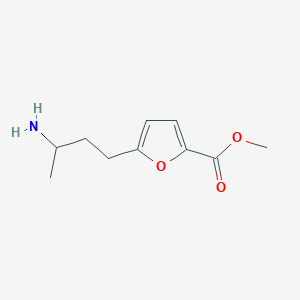
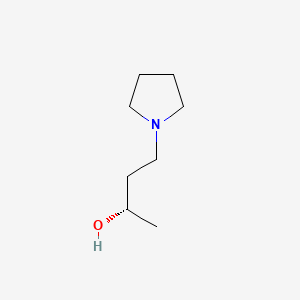
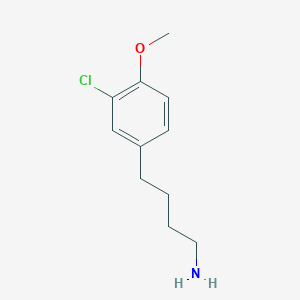
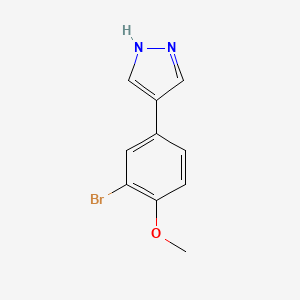
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
